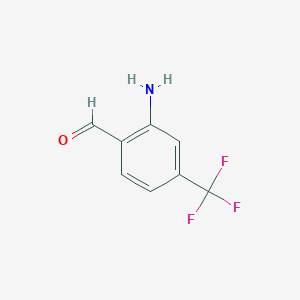

2-Amino-4-(trifluoromethyl)benzaldehyde

Descripción

Significance of Trifluoromethylated Aromatic Compounds in Contemporary Chemical Science

Trifluoromethylated aromatic compounds, a class to which 2-Amino-4-(trifluoromethyl)benzaldehyde belongs, are of considerable interest across various scientific and industrial fields. The incorporation of a trifluoromethyl (CF3) group onto an aromatic ring imparts a range of desirable properties to a molecule. rsc.org The high electronegativity and steric bulk of the CF3 group can significantly alter a molecule's electronic and physical characteristics.

In medicinal chemistry, the CF3 group is a privileged functionality. Its presence can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. sigmaaldrich.com This leads to improved pharmacokinetic profiles. Furthermore, the lipophilicity of the CF3 group can increase a molecule's ability to permeate cellular membranes, a critical factor for drug efficacy. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group also influences the acidity or basicity of nearby functional groups and can lead to stronger binding interactions with biological targets. sigmaaldrich.com Consequently, numerous pharmaceuticals and agrochemicals contain the benzotrifluoride (B45747) motif. rsc.orgguidechem.com

Beyond the life sciences, trifluoromethylated aromatics are crucial in materials science. They are used in the design of high-performance polymers, dyes, and liquid crystals, where the CF3 group contributes to thermal stability, specific optical properties, and desired molecular arrangements. rsc.org The development of new and efficient methods for introducing the trifluoromethyl group into aromatic systems remains a hot area of chemical research. rsc.orgguidechem.com

Role of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates

Benzaldehyde and its derivatives are foundational building blocks in organic synthesis due to the reactivity of the aldehyde functional group. This group readily participates in a wide array of chemical transformations, making these compounds versatile intermediates for constructing more complex molecular architectures. sigmaaldrich.com1stsci.com

The aldehyde group is highly susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. It is a key reactant in fundamental reactions such as the Wittig, Grignard, and aldol (B89426) reactions. Furthermore, benzaldehydes are precursors for the synthesis of a vast range of heterocyclic compounds, which are core structures in many pharmaceuticals. rsc.org For example, condensation reactions between substituted benzaldehydes and various amines or active methylene (B1212753) compounds are a common strategy for building these ring systems. mdpi.commdpi.combeilstein-journals.org

The utility of benzaldehyde derivatives is further expanded by the variety of substituents that the aromatic ring can accommodate. These substituents can modulate the reactivity of the aldehyde group and introduce additional functionalities for further chemical modification. This versatility makes benzaldehyde derivatives indispensable in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. sigmaaldrich.commdpi.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a bifunctional building block for the synthesis of complex, high-value molecules, particularly trifluoromethyl-substituted heterocycles. The molecule's structure, featuring a nucleophilic amino group and an electrophilic aldehyde on the same trifluoromethyl-activated benzene (B151609) ring, allows for a variety of intramolecular and intermolecular cyclization reactions.

A major research trajectory is its use in the synthesis of novel heterocyclic compounds with potential biological activity. The combination of the amine and aldehyde functionalities facilitates the construction of fused ring systems, such as quinolines, quinazolines, and benzodiazepines, which are prevalent scaffolds in medicinal chemistry. The trifluoromethyl group at the 4-position is expected to confer enhanced biological efficacy and favorable pharmacokinetic properties to the resulting heterocyclic products. The general strategy often involves a condensation reaction utilizing the aldehyde, followed by a cyclization step involving the amino group.

Another significant area of research is its role as a precursor in multi-step syntheses of complex target molecules. For example, it can be used to build fragments of larger molecules in the development of new pharmaceuticals or functional materials. The amino group can be acylated or used in coupling reactions like the Buchwald-Hartwig amination, while the aldehyde can be transformed into a variety of other functional groups. mdpi.com The compound serves as a valuable starting material for creating libraries of fluorinated compounds for screening in drug discovery and materials science applications.

Below is a table summarizing the key properties of this compound and its direct precursors, highlighting its position as a key synthetic intermediate.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-(trifluoromethyl)aniline | 455-14-1 | C₇H₆F₃N | 161.12 | Precursor |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 109466-87-7 | C₈H₄F₃NO₃ | 219.12 | Direct Precursor |

| This compound | 109466-88-8 | C₈H₆F₃NO | 189.13 | Target Compound |

The research trajectories for this compound are thus intrinsically linked to the broader goals of synthetic, medicinal, and materials chemistry, where the demand for novel, functionalized, and fluorinated molecules is ever-present.

Structure

2D Structure

Propiedades

IUPAC Name |

2-amino-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQRBHUDQORYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551919 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109466-88-8 | |

| Record name | 2-Amino-4-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109466-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Trifluoromethyl Benzaldehyde

Established Synthetic Routes to 2-Amino-4-(trifluoromethyl)benzaldehyde

The traditional synthesis of this complex benzaldehyde (B42025) derivative often relies on multi-step sequences starting from more readily available precursors. These routes are designed to carefully control the regiochemistry of the substituents.

Preparation from Substituted Anilines

The synthesis of this compound starting from a substituted aniline (B41778), such as 3-(trifluoromethyl)aniline (B124266), is a logical but challenging approach. The primary difficulty lies in controlling the regioselectivity of the formylation step. The amino group is a powerful ortho-, para-directing group, activating positions 2, 4, and 6. Conversely, the trifluoromethyl group at position 3 is a deactivating, meta-directing group. This leads to conflicting directing effects, which can result in a mixture of isomers upon electrophilic formylation, making the isolation of the desired 2-amino-4-trifluoromethyl isomer difficult.

A potential, albeit indirect, route involves the initial halogenation of a protected aniline followed by a halogen-metal exchange and subsequent reaction with a formylating agent. For instance, N,N-dimethyl-3-(trifluoromethyl)aniline can be selectively brominated at the 4-position, which is para to the activating dimethylamino group. orgsyn.org However, subsequent introduction of the formyl group at the 2-position would still require a highly specific, directed strategy.

Functional Group Transformations of Precursors

A more reliable and commonly employed strategy involves the transformation of a functional group on a pre-functionalized aromatic ring. A key precursor for this route is 4-Amino-2-(trifluoromethyl)benzonitrile. The synthesis of this nitrile has been reported starting from m-trifluoromethyl fluorobenzene, which undergoes positioning bromination, cyano group replacement, and finally aminolysis to yield the target nitrile.

The critical step in this sequence is the selective reduction of the nitrile group (-C≡N) to an aldehyde (-CHO) without affecting the other functional groups on the ring. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this purpose. commonorganicchemistry.commasterorganicchemistry.com It acts as a powerful but sterically hindered hydride donor that can reduce nitriles to an intermediate imine, which is then hydrolyzed to the aldehyde upon aqueous workup. chemistrysteps.comwikipedia.org The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. commonorganicchemistry.com

Another method for this transformation is the catalytic reduction of the nitrile. For example, p-trifluoromethyl benzonitrile (B105546) can be reduced to the corresponding benzaldehyde using a nickel/aluminum alloy catalyst in the presence of aqueous formic acid. google.com

| Method | Reagent(s) | Typical Conditions | Key Features |

|---|---|---|---|

| DIBAL-H Reduction | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C), followed by aqueous workup | Excellent selectivity for aldehydes; prevents over-reduction. chemistrysteps.comcommonorganicchemistry.com |

| Stephen Aldehyde Synthesis | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | Anhydrous conditions, followed by hydrolysis | Classic method; forms an intermediate iminium salt. wikipedia.org |

| Catalytic Hydrogenation | H₂, Raney Nickel or Ni/Al alloy | Aqueous acidic medium (e.g., formic acid) | Can be cost-effective; requires careful control of conditions to avoid amine formation. google.com |

Chemo- and Regioselective Synthetic Strategies

The synthesis of this compound is a prime example of the importance of chemo- and regioselective control in organic synthesis.

Regioselectivity : As discussed in section 2.1.1, the direct formylation of 3-(trifluoromethyl)aniline is complicated by competing directing effects. The synthesis via the nitrile precursor (Section 2.1.2) is an effective regioselective strategy because the positions of the functional groups are set in earlier steps, circumventing the challenges of direct electrophilic substitution on the complex aniline.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. The reduction of 4-Amino-2-(trifluoromethyl)benzonitrile to the aldehyde is a key example. The reducing agent must be selective for the nitrile group and not reduce the trifluoromethyl group or react with the amino group. DIBAL-H is an excellent choice for this, showcasing high chemoselectivity. masterorganicchemistry.com

Directed ortho-metalation (DoM) represents another powerful strategy for achieving regioselectivity. In this approach, the amino group would first be protected with a directing group (e.g., pivaloyl or carbamate). This group would then direct a strong base to deprotonate the ortho-position (position 2), creating a lithiated species. This intermediate could then be quenched with an electrophilic formylating agent to install the aldehyde group precisely at the desired location.

Advanced Synthetic Approaches to Trifluoromethylated Benzaldehydes

Recent advances in synthetic chemistry have provided new tools for the construction of fluorinated aromatic compounds, including trifluoromethylated benzaldehydes. These methods can be broadly categorized into the introduction of a trifluoromethyl group onto a benzaldehyde scaffold or the formylation of a trifluoromethylated arene.

Trifluoromethylation Reactions in Aryl Systems

The direct introduction of a trifluoromethyl (CF₃) group has become a major focus of modern synthetic chemistry due to the prevalence of this moiety in bioactive molecules.

Modern trifluoromethylating reagents can be classified by their mechanism as nucleophilic, electrophilic, or radical. For aryl systems, electrophilic and radical pathways are common.

Electrophilic Trifluoromethylation : Hypervalent iodine compounds, such as Togni reagents, are popular electrophilic CF₃ sources. researchgate.net These reagents can trifluoromethylate a variety of nucleophiles.

Radical Trifluoromethylation : Many modern methods proceed via a CF₃ radical. These reactions are often initiated by photoredox or transition-metal catalysis and are compatible with a wide range of functional groups. For instance, the enantioselective α-trifluoromethylation of aldehydes can be achieved through the merger of enamine catalysis and photoredox catalysis.

Transition-Metal-Catalyzed Trifluoromethylation : Copper- and palladium-catalyzed cross-coupling reactions are powerful methods for forming C-CF₃ bonds, typically using an aryl halide or boronic acid as the substrate.

| Reagent Class | Example Reagent | Typical Application |

|---|---|---|

| Electrophilic | Togni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) | Trifluoromethylation of O-, N-, and C-nucleophiles. researchgate.net |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic addition to carbonyls and imines. |

| Radical Source | Sodium triflinate (CF₃SO₂Na) | Used in radical addition and cross-coupling reactions, often with a catalyst. rsc.org |

Formylation Strategies on Fluorinated Aromatic Precursors

Introducing a formyl group onto an existing fluorinated aromatic ring is another key strategy. Because trifluoromethyl groups are strongly deactivating, electrophilic aromatic substitution reactions, including formylation, are more challenging than on non-fluorinated rings.

Several classic and modern formylation reactions can be applied:

Vilsmeier-Haack Reaction : This reaction uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate activated aromatic rings. While effective for electron-rich systems, its application to deactivated trifluoromethylated arenes can be limited.

Gattermann-Koch Reaction : This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst (e.g., AlCl₃/CuCl) to formylate aromatic hydrocarbons. It is generally not suitable for anilines or phenols due to catalyst poisoning.

Formyl Fluoride (B91410) : The use of formyl fluoride with a Lewis acid catalyst like boron trifluoride (BF₃) has been developed as a method for the Friedel-Crafts-type formylation of aromatic compounds.

| Reaction Name | Reagents | Substrate Scope |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics (e.g., anilines, phenols, heterocycles). |

| Gattermann | HCN, HCl, Lewis Acid | Activated aromatics. |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Aromatic hydrocarbons (e.g., benzene (B151609), toluene). |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Highly activated aromatics, especially phenols. |

Catalytic Systems in the Synthesis of this compound

The transformation of 2-Nitro-4-(trifluoromethyl)benzaldehyde to this compound is a critical reduction reaction. The efficiency and selectivity of this process are heavily reliant on the chosen catalytic system. A variety of heterogeneous and homogeneous catalysts have been developed for the reduction of nitroarenes, which are applicable to this specific synthesis.

Heterogeneous Catalysts: These are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling.

Palladium-based Catalysts: Palladium on an activated carbon support (Pd/C) is a benchmark catalyst for nitro group reductions. nih.gov It demonstrates high activity and efficiency under various conditions, often utilizing hydrogen gas or transfer hydrogenation reagents like triethylsilane or hydrazine (B178648). nih.govorganic-chemistry.org For instance, palladium nanostructures supported on glass wool (Pd@GW) have shown exceptional durability and performance in reducing nitrobenzene (B124822) to aniline in aqueous solutions at room temperature. nih.gov

Nickel-based Catalysts: Raney nickel is a cost-effective and highly active catalyst frequently used for the hydrogenation of substituted nitroarenes. nih.gov Additionally, novel dinuclear Ni(II)-Ce(III) complexes, when pyrolytically activated on a support, can serve as robust heterogeneous catalysts for the mild and chemoselective reduction of functionalized nitroarenes. nih.gov Homogeneous nickel-triphos complexes have also been developed for the hydrogenation of nitroarenes, showcasing the versatility of nickel in these transformations. nih.gov

Other Noble and Base Metal Catalysts: Gold nanoparticles supported on nanocrystalline magnesium oxide have been used as recyclable heterogeneous catalysts for nitroarene reduction. Copper(II) nanoparticles on a silica-iron oxide support also effectively catalyze this reduction in an aqueous medium. Vanadium pentoxide on a titanium dioxide support (V₂O₅/TiO₂) has been employed as a recyclable catalyst for the hydrogenation of nitro compounds using hydrazine hydrate (B1144303) as the reductant. organic-chemistry.org

The choice of catalyst can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. The aldehyde group in 2-Nitro-4-(trifluoromethyl)benzaldehyde is also susceptible to reduction, thus requiring a catalyst that selectively targets the nitro group. Many modern catalytic systems can tolerate functional groups such as aldehydes, ketones, and halogens. organic-chemistry.org

Interactive Data Table: Comparison of Heterogeneous Catalytic Systems for Nitroarene Reduction

| Catalyst System | Support | Reductant | Key Advantages |

| Pd/C | Carbon | H₂, Triethylsilane | High activity, widely used, good functional group tolerance. nih.govorganic-chemistry.org |

| Pd@GW | Glass Wool | NaBH₄, N₂H₄, H₂ | Robust, durable, effective at low Pd loading, works in aqueous systems. nih.gov |

| Raney Ni | - | H₂ | Low cost, excellent activity for industrial applications. nih.gov |

| Ni-Ce Complex | SiO₂ Pellets | H₂ | User-friendly, robust, chemoselective for functionalized nitroarenes. nih.gov |

| Au NPs | MgO | NaBH₄ | Recyclable, tolerates a wide range of functional groups. |

| Cu(II) NPs | Silica (B1680970) Fe₃O₄ | NaBH₄ | Operates in aqueous medium, retains other reducible moieties. |

| V₂O₅/TiO₂ | TiO₂ | Hydrazine Hydrate | Recyclable, facilitates green production. organic-chemistry.org |

Green Chemistry Principles Applied to Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. This involves improvements in atom economy, the use of safer solvents and reagents, and the development of recyclable catalysts.

Use of Greener Solvents and Reagents: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and several catalytic systems for nitro reduction are designed to work efficiently in aqueous media. nih.gov The use of supercritical CO₂ as a solvent has also been explored for the hydrogenation of nitroaromatics. In terms of reagents, catalytic hydrogenation using H₂ gas is highly atom-economical, producing only water as a byproduct. nih.gov Alternative hydrogen donors like hydrazine hydrate and sodium borohydride (B1222165) are also employed, with efforts to mitigate their environmental impact through catalytic efficiency. nih.govorganic-chemistry.org Systems using zinc dust in a CO₂/H₂O system represent an environmentally benign approach that avoids reagents like ammonium (B1175870) chloride. rsc.org

Mild Reaction Conditions: Performing reactions at ambient temperature and pressure reduces energy consumption and improves the safety profile of a process. Research into catalysts like Pd@GW, which functions effectively at room temperature, is a step towards more sustainable manufacturing. nih.gov Photocatalytic systems, which utilize visible light to drive reactions, also offer a milder and more energy-efficient alternative to traditional heating. organic-chemistry.org

Interactive Data Table: Green Chemistry Approaches in Nitroarene Reduction

| Green Principle | Implementation in Synthesis | Example | Benefit |

| Safer Solvents | Use of water or supercritical CO₂ instead of volatile organic solvents. | Reduction using Cu(II) NPs on silica Fe₃O₄ in water. | Reduced environmental pollution and health hazards. |

| Atom Economy | Use of catalytic H₂ as the reducing agent. | Hydrogenation with a Ni-Ce catalyst. nih.gov | Maximizes the incorporation of reactant atoms into the final product, with water as the only byproduct. |

| Recyclable Catalysts | Employment of heterogeneous catalysts on supports like carbon, silica, or magnetic nanoparticles. | Gold nanoparticles on a recyclable MgO support. | Minimizes waste, reduces cost, and conserves precious metals. |

| Energy Efficiency | Development of catalysts that operate under mild conditions (e.g., room temperature, visible light). | Photocatalytic reduction using V₂O₅/TiO₂ and blue LEDs. organic-chemistry.org | Lower energy consumption and reduced operational costs. |

| Benign Reagents | Replacing hazardous reagents with safer alternatives. | Using a Zn/CO₂/H₂O system for reduction. rsc.org | Eliminates the need for potentially harmful additives like NH₄Cl. |

Reactivity and Derivatization of 2 Amino 4 Trifluoromethyl Benzaldehyde

Condensation Reactions of the Aldehyde Moiety

The aldehyde group in 2-Amino-4-(trifluoromethyl)benzaldehyde is a key functional group that readily participates in condensation reactions with various nucleophiles. These reactions are fundamental to the construction of larger molecules and the introduction of new functional groups.

Formation of Imines and Schiff Bases

The reaction of the aldehyde functionality with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis, providing a route to compounds with a carbon-nitrogen double bond. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

A general representation of this reaction is as follows:

Scheme 1: General reaction for the formation of a Schiff base from this compound and a primary amine (R-NH₂).

Reactivity with Nitrogen Nucleophiles

Beyond primary amines, the aldehyde group of this compound can react with a variety of other nitrogen-containing nucleophiles. These reactions lead to a diverse set of derivatives with potential applications in various fields.

Reaction with Hydrazines: The condensation of aldehydes with hydrazines or substituted hydrazines yields hydrazones. These compounds are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction or as precursors to other heterocyclic systems. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) would be expected to form the corresponding hydrazone. Furthermore, reaction with substituted hydrazines, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine, would yield the respective phenylhydrazone or 2,4-dinitrophenylhydrazone, which are often crystalline solids useful for the characterization of aldehydes. Studies on hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown them to be of interest as potential enzyme inhibitors. nih.gov

Reaction with Hydroxylamine (B1172632): The reaction of an aldehyde with hydroxylamine produces an oxime. This reaction is another standard derivatization of aldehydes. This compound is expected to react with hydroxylamine hydrochloride in the presence of a base to afford the corresponding oxime. Oximes are important intermediates, for example, in the Beckmann rearrangement. The formation of a hemiaminal structure as an intermediate in the reaction of aldehydes with hydroxylamine has been studied. mdpi.com

Reaction with Semicarbazide (B1199961) and Thiosemicarbazide (B42300): Semicarbazide and thiosemicarbazide react with aldehydes to form semicarbazones and thiosemicarbazones, respectively. These derivatives are often crystalline and serve for the purification and characterization of aldehydes. The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the semicarbazide or thiosemicarbazide on the carbonyl carbon.

The table below summarizes the expected products from the condensation of this compound with various nitrogen nucleophiles.

| Nitrogen Nucleophile | Reagent Example | Product Class |

| Primary Amine | Aniline (B41778) | Imine (Schiff Base) |

| Hydrazine | Hydrazine hydrate | Hydrazone |

| Substituted Hydrazine | Phenylhydrazine | Phenylhydrazone |

| Hydroxylamine | Hydroxylamine HCl | Oxime |

| Semicarbazide | Semicarbazide HCl | Semicarbazone |

| Thiosemicarbazide | Thiosemicarbazide | Thiosemicarbazone |

Transformations Involving the Amino Group

The amino group of this compound is a potent nucleophile and a key handle for a variety of chemical transformations, including acylation, alkylation, and cyclization reactions.

Acylation and Alkylation Reactions

The nucleophilic amino group can be readily acylated or alkylated to introduce a range of substituents, thereby modifying the properties of the molecule.

Acylation: Acylation of the amino group is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative, 2-(Acetylamino)-4-(trifluoromethyl)benzaldehyde. The direct Friedel-Crafts acylation of aniline derivatives can be challenging due to the competing N-acylation. researchgate.net Therefore, direct acylation of the amino group is a more common and predictable transformation.

Alkylation: Alkylation of the amino group can be performed using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. Reductive amination, a two-step process involving the reaction of an amine with a carbonyl compound to form an imine followed by reduction, is a more controlled method for the synthesis of secondary and tertiary amines. For instance, the reductive amination of this compound with another aldehyde or ketone would lead to a secondary amine derivative.

Cyclization Reactions Initiated by the Amine Functionality

The presence of both an amino and an aldehyde group in an ortho relationship makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Synthesis of Quinazolines and Quinazolinones: Quinazolines and their oxidized counterparts, quinazolinones, are an important class of heterocyclic compounds with a broad spectrum of biological activities. Several synthetic routes to these scaffolds can utilize 2-aminobenzaldehyde (B1207257) derivatives.

Reaction with Ureas and Thioureas: Condensation of 2-aminobenzaldehydes with urea (B33335) or thiourea (B124793) can lead to the formation of quinazolinone or thionoquinazoline derivatives. While direct reaction with this compound and urea/thiourea is not explicitly detailed, related syntheses suggest this as a viable pathway. nih.govgoogle.com Thiourea has been employed in the synthesis of quinazoline (B50416) derivatives from 2-aminobenzophenones. nih.gov

Friedländer Annulation: The Friedländer annulation is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl group to form a quinoline. osaka-u.ac.jp By analogy, variations of this reaction could potentially be used with this compound to construct related heterocyclic systems.

From the corresponding Anthranilic Acid (Niementowski Synthesis): While the Niementowski synthesis traditionally involves the reaction of anthranilic acids with amides to form quinazolinones, mdpi.comresearchgate.net the precursor 2-Amino-4-(trifluoromethyl)benzoic acid is closely related to the title compound. The oxidation of the aldehyde in this compound would yield this acid, which could then be used in Niementowski-type syntheses. The synthesis of 2-trifluoromethyl-4(3H)-quinazolinone derivatives has been achieved from the corresponding 2-(trifluoromethyl)-3,1-benzoxazin-4-one, which is derived from 2-amino-4-(trifluoromethyl)benzoic acid. researchgate.net

The table below showcases some of the heterocyclic systems that can be potentially synthesized from this compound through cyclization reactions initiated by the amino group.

| Reactant(s) | Resulting Heterocyclic System |

| Compound with active methylene group (e.g., ethyl acetoacetate) | Quinoline derivative |

| Urea | Quinazolinone derivative |

| Thiourea | Thionoquinazoline derivative |

| Guanidine | 2-Aminoquinazoline derivative |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with both an activating group (the amino group, -NH₂) and a deactivating group (the trifluoromethyl group, -CF₃). The directing effects of these substituents will govern the position of incoming electrophiles in electrophilic aromatic substitution reactions. nih.gov

The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The trifluoromethyl group is a strongly deactivating, meta-directing group due to its strong inductive electron-withdrawing effect. In a molecule with competing directing groups, the more strongly activating group typically controls the position of substitution.

Therefore, in this compound, the amino group is expected to direct incoming electrophiles to the positions ortho and para to it. The positions ortho to the amino group are C3 and C5, and the position para to it is C6.

Position 3: This position is ortho to the amino group and meta to the trifluoromethyl group.

Position 5: This position is para to the aldehyde group, meta to the trifluoromethyl group, and ortho to the amino group.

Position 6: This position is ortho to the aldehyde group and para to the amino group.

Considering the steric hindrance from the adjacent aldehyde group, substitution at position 5 is likely to be favored.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent, often with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. These reactions may be complicated by the presence of the amino group, which can react with the Lewis acid. researchgate.netresearchgate.net

While specific examples of electrophilic aromatic substitution on this compound are not readily found in the literature, the principles of substituent effects provide a strong basis for predicting the outcome of such reactions. For instance, nitration would be expected to yield primarily 2-Amino-5-nitro-4-(trifluoromethyl)benzaldehyde.

Nucleophilic Aromatic Substitution on the Benzene Ring (if applicable)

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. This reaction pathway involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The viability of an SNAr reaction is highly dependent on the electronic properties of the aromatic substrate and the presence of a suitable leaving group, typically a halide. wikipedia.orglibretexts.org

For an SNAr reaction to proceed, the aromatic ring must be rendered electrophilic (electron-poor) by the presence of strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. wikipedia.orglibretexts.org The position of these activating groups is crucial; they must be located ortho or para to the leaving group to effectively delocalize the negative charge through resonance. wikipedia.org

In the case of this compound, the molecule itself is not a direct substrate for SNAr reactions as it lacks an appropriate leaving group. However, halogenated derivatives of this compound would be expected to undergo SNAr. For instance, in a hypothetical molecule like 2-Amino-5-fluoro-4-(trifluoromethyl)benzaldehyde, the fluorine atom could serve as a leaving group. The trifluoromethyl (-CF3) group at the 4-position is a powerful electron-withdrawing group and would strongly activate a leaving group at the para-position (C-1, the aldehyde-bearing carbon) or the ortho-positions (C-3 and C-5). nih.gov The amino group (-NH2) at the 2-position is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the combined electronic influence of the aldehyde and the potent trifluoromethyl group would likely dominate, making the ring susceptible to nucleophilic attack, especially at positions ortho or para to the -CF3 group.

In related polyhalogenated benzaldehydes, high regioselectivity has been observed. For example, the reaction of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide (B1231860) results in selective substitution of the fluorine at the C2 position, which is ortho to the aldehyde. wuxibiology.com This selectivity is attributed to the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) lobe at the C2 position. wuxibiology.com This suggests that for a derivative like 2-Amino-5-halogeno-4-(trifluoromethyl)benzaldehyde, nucleophilic attack would be highly regioselective, influenced by the interplay of all three substituents.

Interactive Table: Factors Influencing SNAr Reactivity

| Factor | Influence on SNAr Reaction | Relevance to this compound Derivatives |

|---|---|---|

| Leaving Group | A good leaving group (e.g., F, Cl, Br) is required. The C-F bond is often the most reactive in SNAr. acsgcipr.org | The parent compound lacks a leaving group. Halogenated derivatives are necessary for this reaction. |

| Electron-Withdrawing Groups (EWGs) | Strong EWGs (-NO2, -CF3, -CN) are necessary to activate the ring by stabilizing the Meisenheimer intermediate. libretexts.org | The -CF3 group at C-4 is a powerful activator. |

| EWG Position | Must be ortho or para to the leaving group for effective resonance stabilization. wikipedia.org | In a 5-halo derivative, the -CF3 group is ortho to the leaving group, providing strong activation. |

| Electron-Donating Groups (EDGs) | EDGs (-NH2, -OR) deactivate the ring towards nucleophilic attack. | The -NH2 group at C-2 has a deactivating effect, which would compete with the activating effects of the -CHO and -CF3 groups. |

Reactions Targeting the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its high stability, a property that makes it a valuable substituent in pharmaceuticals and agrochemicals. tcichemicals.comacs.org This stability stems from the strength of the carbon-fluorine bonds. However, under specific conditions, the -CF3 group can undergo transformations. These reactions typically require harsh reagents or specialized catalytic systems.

Hydrolysis to Carboxylic Acid: The complete hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid (-COOH) is a challenging transformation. One reported method involves the use of a highly acidic medium, such as fuming sulfuric acid (oleum) in the presence of boric acid. rsc.orgnih.gov This procedure has been successfully applied to the hydrolysis of trifluoromethyl groups on triarylphosphines. rsc.orgnih.govrsc.org A proposed mechanism involves protonation steps that ultimately lead to the replacement of fluorine atoms with hydroxyl groups, which then form the carboxylic acid. researchgate.net More recently, a formal hydrolysis of trifluoromethyl arenes was achieved using a mixed Brønsted base system of LiO-t-Bu and CsF. dntb.gov.ua

Reductive Hydrodefluorination: Recent advances in photoredox catalysis have enabled the partial or complete reductive defluorination of trifluoromethylarenes.

Partial Hydrodefluorination (-CF3 to -CF2H): An organophotoredox protocol allows for the selective replacement of a single fluorine atom with a hydrogen atom in electron-deficient trifluoromethylarenes. nih.govacs.orgnewiridium.comnih.gov This reaction converts the trifluoromethyl group into a difluoromethyl (-CF2H) group and is tolerant of a wide array of functional groups. nih.govacs.org

Exhaustive Hydrodefluorination (-CF3 to -CH3): A metal-free, visible-light-promoted protocol has been developed for the complete hydrodefluorination of trifluoromethylarenes to methyl groups (-CH3). This transformation uses a photocatalyst in the presence of a hydrogen atom donor. acs.org

These reactions demonstrate that while the trifluoromethyl group is robust, it can be a site for synthetic modification, allowing for the conversion of this compound into derivatives containing difluoromethyl or carboxylic acid groups.

Interactive Table: Summary of Reactions Targeting the Trifluoromethyl Group

| Transformation | Product Group | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Hydrolysis | -COOH (Carboxylic Acid) | Fuming H2SO4, Boric Acid (H3BO3) | rsc.orgnih.gov |

| Partial Hydrodefluorination | -CF2H (Difluoromethyl) | Organophotocatalyst, Hydrogen Atom Donor, Blue Light | nih.govacs.org |

| Exhaustive Hydrodefluorination | -CH3 (Methyl) | Photocatalyst (e.g., 3-DPAFIPN), DIPEA, MeCN/H2O, Blue Light | acs.org |

Metal-Catalyzed Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not a direct substrate for many coupling reactions, its halogenated derivatives are excellent precursors for such transformations. In these reactions, a palladium catalyst is commonly employed to couple an aryl halide or triflate with a suitable partner, such as a boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig amination). wikipedia.orgorganic-chemistry.org For many of these reactions, protection of the amino group of the benzaldehyde (B42025) derivative may be necessary to prevent side reactions.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.orgchemeurope.com A derivative such as 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde could be coupled with a wide range of amines to introduce a new amino substituent at the 5-position. The reaction requires a palladium source (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., XantPhos, BINAP), and a base (e.g., Cs2CO3, NaOtBu). wikipedia.orgacsgcipr.org The choice of ligand is critical and several "generations" of catalyst systems have been developed to broaden the scope and improve the efficiency of the reaction. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an aryl halide or triflate with an organoboron compound, such as a boronic acid or boronate ester. organic-chemistry.org For example, a halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids. This reaction typically uses a palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine ligand (e.g., P(t-Bu)3, PCy3), and a base (e.g., K3PO4, KF) to facilitate the catalytic cycle. organic-chemistry.org This approach allows for the introduction of diverse aryl or vinyl substituents onto the benzene ring, significantly expanding the structural complexity of accessible derivatives.

Interactive Table: Key Metal-Catalyzed Coupling Reactions for Derivatives

| Reaction Name | Bond Formed | Required Substrates | Typical Catalytic System | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl C-N | Aryl Halide/Triflate + Amine | Pd Catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., XantPhos), Base (e.g., Cs2CO3) | wikipedia.orgchemeurope.com |

| Suzuki-Miyaura Coupling | Aryl C-C | Aryl Halide/Triflate + Boronic Acid/Ester | Pd Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., P(t-Bu)3), Base (e.g., K3PO4) | organic-chemistry.org |

Applications in Organic Synthesis and Molecular Design

Building Block for Complex Organic Molecules

The presence of both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule allows for a range of intramolecular and intermolecular reactions. The electron-withdrawing nature of the trifluoromethyl group further influences the reactivity of the aromatic ring and the functional groups. This combination enables its use in the construction of more elaborate molecular architectures through various carbon-carbon and carbon-nitrogen bond-forming reactions.

Precursor for Heterocyclic Scaffolds

A significant application of 2-Amino-4-(trifluoromethyl)benzaldehyde lies in its use as a starting material for the synthesis of various heterocyclic compounds. These nitrogen-containing ring systems are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The ortho-amino benzaldehyde (B42025) structure is a classic precursor for the construction of fused heterocyclic systems through condensation and cyclization reactions.

Quinolines: The Friedländer annulation is a prominent method for synthesizing quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net this compound is an ideal substrate for this reaction, leading to the formation of 7-(trifluoromethyl)quinolines. nih.gov The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration. nih.govresearchgate.net

Table 1: Friedländer Synthesis of 7-(Trifluoromethyl)quinolines

| Reactant 2 (Active Methylene (B1212753) Compound) | Catalyst/Conditions | Product |

|---|---|---|

| Acetone | Base (e.g., NaOH) or Acid (e.g., H+) | 2-Methyl-7-(trifluoromethyl)quinoline |

| Ethyl acetoacetate | Base or Acid | Ethyl 2-methyl-7-(trifluoromethyl)quinoline-3-carboxylate |

| Acetophenone | Base or Acid | 2-Phenyl-7-(trifluoromethyl)quinoline |

Quinazolinones: The synthesis of 7-(trifluoromethyl)quinazolin-4(3H)-ones can be achieved from this compound through a multi-step process. A common approach involves the oxidation of the aldehyde to the corresponding 2-amino-4-(trifluoromethyl)benzoic acid. This anthranilic acid derivative can then undergo condensation with formamide (B127407) or other amides in the Niementowski quinazolinone synthesis to yield the desired quinazolinone. wikipedia.org Alternatively, the 2-aminobenzamide, derived from the starting aldehyde, can react with various one-carbon sources to form the quinazolinone ring. researchgate.netyoutube.com

Pyrimidines: this compound is a suitable starting material for the synthesis of trifluoromethyl-substituted pyrimidines via multicomponent reactions like the Biginelli reaction. youtube.comwikipedia.org In this reaction, the aldehyde condenses with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) in the presence of an acid catalyst to form a dihydropyrimidinone. wikipedia.orgorganic-chemistry.org The resulting products bear the 4-(trifluoromethyl)phenyl group. Recent studies have also detailed the synthesis of various 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives, highlighting their potential biological applications. rsc.orgnih.govnih.gov

Table 2: Biginelli-type Synthesis of Pyrimidine Derivatives

| β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Product Type |

|---|---|---|---|

| Ethyl acetoacetate | Urea | H+ | 4-(4-(Trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Ethyl acetoacetate | Thiourea | H+ | 4-(4-(Trifluoromethyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Triazines: The synthesis of 1,3,5-triazines can be accomplished through the cyclotrimerization of nitriles or the condensation of amidines. An iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source provides a direct route to 2,4,6-trisubstituted-1,3,5-triazines. nih.gov This method allows for the incorporation of the 2-amino-4-(trifluoromethyl)phenyl moiety into the triazine core. nih.govorganic-chemistry.org Another approach involves the reaction of amidines with alcohols, which can be formed from the corresponding aldehydes. rsc.org

Pyrroles: The construction of a pyrrole (B145914) ring from this compound is less direct and typically requires its conversion into a 1,4-dicarbonyl compound, a key precursor for the Paal-Knorr pyrrole synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.inorganic-chemistry.org This synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in

Pyrazoles: Similar to pyrroles, the synthesis of pyrazoles often relies on the Knorr pyrazole (B372694) synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine (B178648). researchgate.netjk-sci.comslideshare.net Therefore, this compound would first need to be transformed into a suitable 1,3-dicarbonyl precursor. These multi-step approaches, while not direct, demonstrate the utility of the starting aldehyde as a foundational building block for more complex synthetic targets.

Imidazoles: The synthesis of trifluoromethyl-containing imidazoles can be achieved through various methodologies. One such method is the van Leusen imidazole (B134444) synthesis, which can be adapted for this purpose. mdpi.com This reaction involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). mdpi.com While direct examples with this compound are not abundant in the literature, its aldehyde functionality makes it a potential candidate for such transformations.

Triazoles: The construction of trifluoromethyl-substituted triazole rings often involves cycloaddition reactions. beilstein-journals.orgnih.govrsc.org For instance, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful tool for creating 1,2,3-triazoles. beilstein-journals.org this compound can be chemically modified to introduce either the azide or alkyne functionality, thus serving as a precursor to these important heterocycles. Additionally, methods for the synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides have been reported, which could potentially be derived from the starting aldehyde. nih.govnih.gov

Synthesis of Oxygen-Containing Heterocycles

The structure of this compound, featuring an ortho-amino group relative to the aldehyde, is well-suited for the synthesis of fused oxygen-containing heterocycles, most notably quinazolinones. 4(3H)-Quinazolinones are a prominent class of compounds with a wide range of biological activities. nih.gov The synthesis can be achieved through various methods, typically involving the condensation of the amino group and the aldehyde with a suitable one-carbon source.

One common strategy involves a cyclocondensation reaction. For instance, reacting 2-aminobenzamides with aldehydes is a known method to produce quinazolinones. organic-chemistry.org A plausible pathway starting from this compound would involve its initial conversion to the corresponding 2-amino-4-(trifluoromethyl)benzamide. This intermediate can then undergo cyclization with various reagents to furnish the quinazolinone core. A more direct, one-pot approach involves the reaction of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step to yield the aromatic quinazolinone ring. organic-chemistry.org Specifically, the reaction of 2-amino-N-methoxybenzamides with aldehydes like 2-(trifluoromethyl)phenyl)acetaldehyde provides a direct route to 2-substituted quinazolin-4(3H)-ones. rsc.org This highlights a general methodology where this compound can be utilized to create quinazolinone derivatives bearing its distinct substitution pattern.

Table 1: General Synthesis of 2-Substituted-6-(trifluoromethyl)quinazolin-4(3H)-ones

| Reactants | Conditions | Product |

|---|---|---|

| This compound derivative (e.g., corresponding anthranilamide) + Aldehyde/Carboxylic Acid | Acid or base catalysis, often with heating or oxidation | 2-Substituted-6-(trifluoromethyl)quinazolin-4(3H)-one |

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiohydantoins)

The chemical reactivity of this compound also allows for its use in the synthesis of sulfur-containing heterocycles such as thiazoles and thiohydantoins, which are significant pharmacophores.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and versatile method for constructing the thiazole ring. youtube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. youtube.comnanobioletters.com To utilize this compound in this context, it would first need to be converted into a suitable α-haloketone derivative. For example, reaction of a 4-bromoacetoacetanilide derivative with thiourea yields a 2-aminothiazole (B372263) product. prepchem.com A similar strategy could be envisioned starting from the aniline (B41778) of the title compound. The synthesis of 2-(benzylthio)-4-(trifluoromethyl)thiazole carboxylates has also been reported, underscoring the utility of trifluoromethyl groups in building this class of heterocycles. researchgate.net

Thiohydantoins: Thiohydantoins are sulfur analogues of hydantoins and are recognized for a wide array of biological activities. nih.gov Their synthesis is commonly achieved through the reaction of α-amino acids with isothiocyanates or by heating an α-amino acid with thiourea. nih.govjchemrev.com To synthesize a thiohydantoin derivative incorporating the 2-amino-4-(trifluoromethyl)phenyl moiety, the parent aldehyde would first be converted into the corresponding α-amino acid. This could be accomplished via a Strecker synthesis, followed by reaction with an appropriate thiocyanate (B1210189) source to induce cyclization into the desired thiohydantoin ring. The design of potent androgen receptor antagonists has utilized a thiohydantoin scaffold with a 4-cyano-3-trifluorophenyl group, demonstrating the relevance of this structural motif. jchemrev.com

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity. This compound is therefore a crucial building block for creating novel therapeutic agents.

Design and Synthesis of Biologically Active Compounds

The 2-amino-4-(trifluoromethyl)phenyl scaffold has been integrated into various classes of biologically active compounds, with quinazoline (B50416) derivatives being the most prominent. These compounds have been investigated for a range of therapeutic applications.

Anticancer Agents: Novel quinazolinone derivatives synthesized from precursors like 2-(trifluoromethyl)-3,1-benzoxazin-4-one have shown potential as anticancer agents. researchgate.netresearchgate.net The quinazolinone structure is a key pharmacophore in several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, which act as epidermal growth factor receptor (EGFR) inhibitors. nih.gov

Antimicrobial Agents: Thiazolo[2,3-b]quinazoline derivatives containing a trifluoromethyl group have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and other microbial strains. researchgate.net The presence of electron-withdrawing groups on the quinazoline nucleus was found to enhance antimicrobial activity. researchgate.net

Anti-inflammatory Agents: Certain quinazolinone derivatives have demonstrated anti-inflammatory properties. Structure-activity relationship studies have indicated that compounds with electron-withdrawing moieties like nitro or chloro groups can exhibit excellent anti-inflammatory activity. researchgate.net

In addition to quinazolines, the synthesis of 6-arylaminoflavones bearing a trifluoromethyl group has been reported, with these compounds showing enhanced cytotoxicity against various cancer cell lines. mdpi.com

Table 2: Biologically Active Heterocycles Derived from Trifluoromethylated Anilines/Benzaldehydes

| Heterocyclic Core | Biological Activity Investigated |

|---|---|

| Quinazolinone | Anticancer, Antimicrobial, Anti-inflammatory, EGFR/VEGFR2 inhibition nih.govresearchgate.netnih.gov |

| Thiazoloquinazoline | Antibacterial, Anti-tuberculosis researchgate.net |

| Aminoflavone | Anticancer (Cytotoxic) mdpi.com |

| Thiohydantoin | Androgen Receptor Antagonism jchemrev.com |

Development of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are valuable tools in protein engineering and drug development, often imparting unique conformational properties and enhanced stability to peptides. beilstein-journals.orgrsc.org While direct synthesis of an amino acid from this compound is not extensively documented in the provided literature, established synthetic methods allow for a plausible route.

The Strecker synthesis, a well-known method for producing α-amino acids, can be applied. This would involve reacting this compound with an amine and a cyanide source (e.g., KCN), followed by hydrolysis of the resulting α-aminonitrile to yield a novel phenylalanine analogue bearing the 2-amino-4-(trifluoromethyl) substitution pattern. General strategies for synthesizing fluorinated amino acids often start from simple fluorinated building blocks, appending the amino and carboxylate groups later in the synthesis. nih.gov For example, chiral Ni(II) complexes have been used as powerful tools to create a variety of tailor-made non-canonical fluorinated amino acids. beilstein-journals.org The resulting amino acid could then serve as a building block for creating peptides with modified properties or as a precursor for other complex molecules like thiohydantoins.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives that can be synthesized from this compound, particularly quinazolines, several SAR studies have been conducted.

Quinazolinone-Based EGFR Inhibitors: In a series of 4-anilino-quinazoline derivatives designed as EGFR inhibitors, the position of the trifluoromethyl group on the aniline ring was found to be critical. A meta-substitution of the trifluoromethyl group resulted in the highest antiproliferative activity against several cancer cell lines. nih.gov In contrast, a 4(3H)-quinazolinone with a trifluoromethyl group at the R1 position was found to be inactive as an antibacterial agent, while smaller electron-donating groups were tolerated. acs.org

Quinazolinone Antimalarials: In the development of quinazolinone-2-carboxamide derivatives as antimalarials, an ethyl substituent was replaced by a trifluoromethyl group to address potential metabolic stability issues, highlighting its role as a bioisostere. acs.org

Aminoflavones: For 6-arylaminoflavones, SAR studies revealed that the combination of a 3,4-dimethoxy substitution on one ring and an electron-withdrawing group like 4-trifluoromethyl on the arylamino moiety was associated with increased cytotoxic activity against prostate and breast cancer cell lines. mdpi.com This suggests a synergistic effect between different regions of the molecule is crucial for its biological function. mdpi.com

These studies underscore the importance of the trifluoromethyl group's electronic properties and steric profile in modulating the biological activity of the final compounds. mdpi.comnih.gov

Application in Agrochemical Synthesis

The trifluoromethylphenyl motif is a key structural feature in a number of modern agrochemicals, including herbicides and fungicides. nih.gov The CF3 group can enhance the efficacy and metabolic stability of the active ingredient. For instance, the agrochemical flonicamid (B1672840) and the herbicide pyroxsulam (B39247) both contain a 4-trifluoromethyl-substituted pyridine (B92270) ring. nih.gov

While direct, large-scale synthesis of commercial agrochemicals starting specifically from this compound is not widely reported in the surveyed literature, its status as a functionalized trifluoromethyl-benzene derivative makes it a highly valuable building block. It can be used to synthesize analogues of known agrochemically active scaffolds for screening and development programs. For example, flufenoxystrobin, a QoI fungicide, is synthesized from 2-chloro-4-(trifluoromethyl)phenol, a closely related structural analogue. ccspublishing.org.cn The synthesis of various fluorinated diamines, such as 2-trifluoromethyl-4,4′-diaminodiphenylether, further illustrates the role of such precursors in creating complex molecules for material and potentially biological applications. researchgate.net

Contributions to Materials Science and Functional Molecules

This compound serves as a crucial building block in the rational design and synthesis of advanced materials and functional molecules. Its unique structure, featuring a reactive aldehyde group, a nucleophilic amino group, and an electron-withdrawing trifluoromethyl group, allows for its incorporation into a variety of complex molecular architectures. This strategic integration imparts specific and desirable properties to the final materials, including enhanced thermal stability, chemical resistance, and unique optical and biological activities.

The primary contribution of this compound to materials science lies in its role as a precursor to fluorinated monomers. The incorporation of fluorine atoms into polymers is a well-established strategy for developing high-performance materials. nih.govrsc.orgmdpi.com Fluorinated polymers are noted for a combination of valuable properties such as high thermal and chemical stability, low surface energy, and low dielectric constants. nih.govmdpi.com The trifluoromethyl group (-CF3) is particularly significant in this context. When building blocks containing this group are used to create polymers like polyimides and polyolefins, the resulting materials often exhibit improved solubility in organic solvents, better optical transparency, and lower moisture absorption compared to their non-fluorinated analogues. researchgate.net

For instance, research into fluorinated polyimides derived from diamines containing trifluoromethylphenoxy groups demonstrates these benefits. researchgate.net These polymers maintain excellent thermal and mechanical properties while gaining the advantages conferred by the fluorine content. The synthesis of such specialized diamines can utilize trifluoromethyl-substituted precursors, highlighting the foundational role of compounds like this compound in accessing these advanced polymer systems. The process often involves multistep synthesis where the benzaldehyde is converted into a more complex monomer before polymerization. researchgate.net

Beyond polymers, this compound is a key intermediate in the synthesis of smaller, highly functionalized molecules such as dyes and biologically active compounds. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic and conformational properties of a molecule.

A notable example is in the synthesis of 6-arylaminoflavones. mdpi.com Studies have shown that the introduction of a trifluoromethyl group onto the arylamino portion of the flavone (B191248) structure can lead to enhanced cytotoxic activity against certain cancer cell lines. mdpi.com Specifically, a compound featuring a 4-trifluoromethyl substituent displayed preferential toxicity towards prostate adenocarcinoma cells. mdpi.com This demonstrates how the trifluoromethyl moiety, introduced via a precursor, can be used to tune the biological functionality of a larger molecule, a key principle in modern drug design. mdpi.com The strategic placement of this group is critical, as shifting it to a different position can significantly alter or even nullify the desired biological effect. mdpi.com

The following table summarizes the types of materials and functional molecules that can be synthesized using this compound as a precursor and the properties imparted by its structural features.

| Material/Molecule Class | Precursor Role of this compound | Key Imparted Properties | Research Findings |

| Fluorinated Polyimides | Serves as a starting material for synthesizing complex fluorinated diamine monomers. | Enhanced thermal stability, optical transparency, organic solubility, and low moisture absorption. researchgate.net | Polyimides with trifluoromethyl groups exhibit lower dielectric constants and are more soluble than their non-fluorinated versions. researchgate.net |

| Partially Fluorinated Polyolefins | Can be used to create fluorinated comonomers for polymerization with olefins like ethylene. | High thermal and chemical stability, low surface energy, and tunable optical and mechanical properties. rsc.org | The incorporation of fluorinated norbornene-based comonomers allows for the production of polyolefins with high fluorine content and widely adjustable properties. rsc.org |

| Functional Dyes & Biologically Active Molecules | Acts as a key intermediate for introducing the trifluoromethylphenylamino moiety. | Modulates electronic properties and biological activity. | In 6-arylaminoflavones, a 4-trifluoromethyl group was associated with increased cytotoxic activity against prostate and breast cancer cell lines. mdpi.com |

Spectroscopic Characterization and Structural Analysis of 2 Amino 4 Trifluoromethyl Benzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-Amino-4-(trifluoromethyl)benzaldehyde and its derivatives, offering detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR Spectroscopy provides insights into the proton environments within the molecule. For instance, in a related compound, 4-(trifluoromethyl)benzaldehyde (B58038), the aldehydic proton (CHO) appears as a singlet around 10.091 ppm. chemicalbook.com The aromatic protons typically resonate in the range of 7.7-8.2 ppm, with their splitting patterns revealing their substitution on the benzene (B151609) ring. chemicalbook.com

¹³C NMR Spectroscopy is instrumental in identifying the carbon skeleton. The carbonyl carbon of the aldehyde group in 4-(trifluoromethyl)benzaldehyde is observed at approximately 191.1 ppm. rsc.org The carbon atom attached to the trifluoromethyl group shows a characteristic quartet due to C-F coupling. rsc.org Aromatic carbons resonate in the 120-150 ppm region, with their specific shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. rsc.org

¹⁹F NMR Spectroscopy is particularly useful for compounds containing fluorine. The trifluoromethyl group gives a single, strong resonance. The chemical shift of the ¹⁹F signal is sensitive to the electronic environment, providing a valuable probe for studying intermolecular interactions and conformational changes. nih.govnih.gov For example, the ¹⁹F chemical shift for 4-(trifluoromethyl)benzaldehyde has been reported. rsc.org The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make it an excellent tool for quantitative analysis and for monitoring reactions involving these compounds. chemrxiv.org

Table 1: Representative NMR Data for Benzaldehyde (B42025) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| 4-(Trifluoromethyl)benzaldehyde | ¹H | 10.091 (CHO), 8.148, 8.095, 7.891, 7.710 (aromatic) | CDCl₃ |

| 4-(Trifluoromethyl)benzaldehyde | ¹³C | 191.1 (CHO) | CDCl₃ |

| 2-(Trifluoromethyl)benzaldehyde | ¹⁹F | - | reaction mixture |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound and its derivatives.

FT-IR Spectroscopy is particularly effective for identifying characteristic functional group vibrations. Key absorptions include:

N-H stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.

C=O stretching: The aldehyde carbonyl group exhibits a strong absorption band around 1680-1700 cm⁻¹.

C-F stretching: The trifluoromethyl group gives rise to strong, characteristic bands in the 1100-1350 cm⁻¹ region.

Aromatic C-H and C=C stretching: These appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

The FT-IR spectra of related compounds, such as 2-fluoro-6-(trifluoromethyl)benzaldehyde, show characteristic peaks corresponding to these vibrational modes. nist.gov Datasets of FT-IR spectra for various aldehydes and their Schiff base derivatives are available and serve as valuable references. nih.govthermofisher.com

FT-Raman Spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. nih.gov It can be particularly useful for studying the carbon skeleton and aromatic ring vibrations. nih.govresearchgate.net The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. ruc.dk

Table 2: Key Vibrational Frequencies for Benzaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Carbonyl (C=O) | Stretching | 1680-1700 |

| Trifluoromethyl (C-F) | Stretching | 1100-1350 |

| Aromatic C=C | Stretching | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde derivatives exhibit characteristic absorption bands in the UV region. researchgate.net The spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions.

The position and intensity of these bands are influenced by the substituents on the aromatic ring. The amino group, being an auxochrome, typically causes a red shift (bathochromic shift) of the absorption maxima. The trifluoromethyl group can also influence the electronic transitions. The UV-Vis spectra of related aminobenzaldehyde derivatives show characteristic bands, with products of reactions often exhibiting distinct spectral shifts that allow for monitoring reaction progress. researchgate.net For instance, the formation of Schiff bases with amino acids can lead to new absorption bands at longer wavelengths. nih.gov

Solvent polarity can also affect the position of the absorption maxima, providing insights into the nature of the electronic transitions. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact mass. The high-resolution mass spectrum would further confirm the elemental formula (C₈H₆F₃NO).

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for benzaldehyde derivatives include the loss of the formyl radical (CHO) and cleavage of the trifluoromethyl group. The EPA/NIH Mass Spectral Data Base provides a reference for the mass spectra of various organic compounds. govinfo.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself was not found in the provided search results, the technique has been applied to derivatives. For example, X-ray crystallography has been used to determine the solid-state conformation of peptides containing trifluoromethyl-substituted amino acids. nii.ac.jp Such studies reveal how the trifluoromethyl group influences the peptide's secondary structure.

Chiral Analysis and Stereochemical Characterization of Enantiomerically Pure Derivatives

When this compound is used to synthesize chiral derivatives, such as Schiff bases with amino acids, the analysis of their stereochemistry becomes crucial. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. google.com

Circular Dichroism (CD) Spectroscopy is a powerful technique for characterizing chiral molecules. The formation of a Schiff base between this compound and a chiral amino acid can induce a Cotton effect in the CD spectrum, which can be used to determine the absolute configuration of the amino acid. nih.gov

These techniques are essential for ensuring the stereochemical purity of chiral derivatives, which is often critical for their biological activity and applications in asymmetric synthesis. google.com

Computational Chemistry and Theoretical Investigations of 2 Amino 4 Trifluoromethyl Benzaldehyde Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For systems involving 2-Amino-4-(trifluoromethyl)benzaldehyde, DFT calculations are employed to predict a variety of molecular properties with high accuracy.

Researchers utilize DFT methods, such as B3LYP, in conjunction with basis sets like 6-31+G(d) or 6-311++G(d,p), to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. nih.govdergipark.org.trresearchgate.net These calculations also yield vibrational frequencies, which can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.gov

Furthermore, DFT is used to calculate key thermodynamic parameters, providing insight into the stability and energy of the molecule. The stability of the molecule, particularly arising from hyperconjugative interactions and the delocalization of electron charge, can be analyzed through methods like Natural Bond Orbital (NBO) analysis. nih.gov For substituted benzaldehydes, these studies can elucidate how different functional groups influence the electronic properties and reactivity of the entire molecule. nih.gov

Table 1: Representative Data from DFT Calculations on a Benzaldehyde (B42025) Derivative (Note: This table is illustrative of the types of data generated from DFT studies, based on findings for related compounds.)

| Calculated Parameter | Typical Method | Description |

| Optimized Geometry | B3LYP/6-311++G(d,p) | Provides the lowest energy 3D structure, including bond lengths and angles. dergipark.org.tr |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Predicts IR and Raman active vibrational modes for structural confirmation. nih.gov |

| NBO Analysis | B3LYP/6-31G(d) | Analyzes charge distribution and orbital interactions to assess molecular stability. conicet.gov.ar |

| Thermodynamic Properties | B3LYP/6-311++G(d,p) | Calculates enthalpy, entropy, and Gibbs free energy. nih.gov |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dergipark.org.tryoutube.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. Analysis of the HOMO and LUMO energy levels allows for the calculation of various molecular properties that quantify reactivity. nih.govconicet.gov.ar

These properties include:

Ionization Potential (IP): The energy required to remove an electron (related to E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (related to E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile.

This analysis helps predict how this compound and its derivatives will behave in chemical reactions and interact with other molecules. nih.govconicet.gov.ar

Table 2: Molecular Properties Derived from HOMO-LUMO Energies (Note: This table illustrates the parameters derived from FMO analysis.)

| Parameter | Formula | Description |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. youtube.com |

| Ionization Potential (IP) | -E_HOMO | Energy needed to remove an electron from the molecule. conicet.gov.ar |

| Electron Affinity (EA) | -E_LUMO | Energy released upon gaining an electron. conicet.gov.ar |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. conicet.gov.ar |

| Electronegativity (χ) | (IP + EA) / 2 | Describes the power to attract electrons. conicet.gov.ar |

Mechanistic Studies of Reactions Involving this compound

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a primary reaction of interest is the formation of a Schiff base (imine) through condensation with a primary amine.

DFT calculations can map the entire reaction coordinate for such a process. nih.gov A typical study would involve:

Reactant Complex Formation: Modeling the initial interaction between the aldehyde and the reacting amine.

Transition State (TS) Identification: Locating the highest energy point along the reaction pathway. For Schiff base formation, the first transition state (TS1) often corresponds to the nucleophilic attack of the amine nitrogen on the carbonyl carbon, coupled with a proton transfer. nih.gov This leads to a hemiaminal intermediate.

Intermediate Analysis: Characterizing the stability of the hemiaminal species.